ALDOSTERONE SECRETION INHIBITING FACTOR (1-35) (BOVINE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aldosterone Secretion Inhibiting Factor (1-35) (bovine) is a neuroendocrine peptide originally isolated from cultured bovine chromaffin cells. This peptide is known for its ability to inhibit aldosterone production, a hormone that plays a crucial role in regulating sodium and potassium levels in the body . Aldosterone Secretion Inhibiting Factor (1-35) is closely related in structure to brain natriuretic peptide and is involved in the paracrine regulation of aldosterone secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aldosterone Secretion Inhibiting Factor (1-35) is typically isolated from bovine chromaffin cells using reversed phase and ion exchange high-performance liquid chromatography (HPLC) . The peptide is purified to a high degree, ensuring its efficacy and stability for research purposes .
Industrial Production Methods
While specific industrial production methods for Aldosterone Secretion Inhibiting Factor (1-35) are not widely documented, the general approach involves large-scale cell culture techniques followed by purification using HPLC. This ensures a consistent and high-quality product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Aldosterone Secretion Inhibiting Factor (1-35) primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable under physiological conditions but can be susceptible to enzymatic degradation.
Common Reagents and Conditions
The synthesis and purification of Aldosterone Secretion Inhibiting Factor (1-35) typically involve reagents such as trifluoroacetic acid (TFA) for peptide bond cleavage and acetonitrile for HPLC purification .
Major Products Formed
The primary product formed from the synthesis and purification of Aldosterone Secretion Inhibiting Factor (1-35) is the peptide itself, which is used in various research applications .
Wissenschaftliche Forschungsanwendungen
Aldosterone Secretion Inhibiting Factor (1-35) has a wide range of scientific research applications, including:
Wirkmechanismus
Aldosterone Secretion Inhibiting Factor (1-35) exerts its effects by acting as an agonist at natriuretic peptide receptors (NPR) that inhibit aldosterone production . This interaction leads to a decrease in aldosterone secretion, thereby influencing sodium and potassium balance in the body . The peptide’s mechanism of action is closely related to that of brain natriuretic peptide, highlighting its role in the paracrine regulation of aldosterone secretion .
Vergleich Mit ähnlichen Verbindungen
Aldosterone Secretion Inhibiting Factor (1-35) is structurally and functionally similar to other natriuretic peptides, such as:
Atrial Natriuretic Factor (ANF): Involved in the regulation of blood pressure and fluid balance.
Brain Natriuretic Peptide (BNP): Plays a role in cardiovascular homeostasis and is used as a biomarker for heart failure.
C-type Natriuretic Peptide (CNP): Involved in vasodilation and bone growth regulation.
Despite these similarities, Aldosterone Secretion Inhibiting Factor (1-35) is unique in its specific inhibition of aldosterone secretion, making it a valuable tool for studying the regulation of this hormone .
Biologische Aktivität
Aldosterone Secretion Inhibiting Factor (ASIF) is a peptide identified in bovine adrenal medulla that plays a significant role in the regulation of aldosterone secretion. This factor has garnered attention for its potential therapeutic applications, particularly in conditions associated with excessive aldosterone production. This article explores the biological activity of ASIF (1-35), including its mechanisms, effects on aldosterone secretion, and potential clinical implications.
Identification and Characteristics
ASIF was first isolated from acid extracts of bovine adrenal medulla. It was shown to inhibit aldosterone secretion by approximately 80% when stimulated by prostaglandin E1 (PGE1) in vitro. The molecular weight of ASIF is approximately 5 kDa, and it exhibits properties consistent with small peptides, as evidenced by its retention on cation exchange gels and behavior on Sephadex G-50 columns .
The mechanism through which ASIF inhibits aldosterone secretion involves interaction with specific receptors in the adrenal zona glomerulosa, the region responsible for aldosterone production. Studies indicate that ASIF may modulate intracellular signaling pathways that influence the activity of enzymes involved in steroidogenesis. For instance, it may affect the expression or activity of cytochrome P450 enzymes that are crucial for converting precursors into aldosterone .
Biological Activity and Effects
The biological activity of ASIF extends beyond aldosterone inhibition. Recent research has suggested its potential as a therapeutic agent against viral infections, specifically targeting the papain-like protease (PLpro) of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Molecular docking studies have indicated that ASIF can bind to PLpro, inhibiting its activity and thereby reducing viral replication .
Table 1: Summary of Biological Activities of ASIF (1-35)
Activity | Description |
---|---|
Aldosterone Inhibition | Reduces PGE1-stimulated aldosterone secretion by ~80% |
Viral Inhibition | Potential inhibitor of MERS-CoV PLpro, reducing viral replication |
Receptor Interaction | Modulates signaling pathways in adrenal zona glomerulosa |
Case Studies and Research Findings
Several studies have investigated the effects of ASIF on aldosterone secretion:
- In Vitro Studies : Research demonstrated that ASIF significantly inhibited aldosterone secretion from bovine adrenal cells under various stimulation conditions, confirming its role as an endogenous regulator .
- Clinical Implications : Given its inhibitory effects on aldosterone, ASIF has been proposed as a novel therapeutic candidate for conditions characterized by hyperaldosteronism, such as primary hyperaldosteronism and certain cardiovascular diseases.
- Viral Therapeutics : The discovery of ASIF's potential antiviral properties opens new avenues for research into treatments for viral infections like MERS-CoV. Its ability to inhibit PLpro indicates a dual functionality—regulating hormonal pathways while also serving as a candidate drug against specific viral targets .
Eigenschaften
CAS-Nummer |
120249-06-1 |
---|---|
Molekularformel |
C23H19FN7O2+ |
Molekulargewicht |
444.45 |
InChI |
InChI=1S/C23H18FN7O2/c1-12-16-7-14(24)4-5-15(16)23(32)30(2)11-18-20(17-9-27-21(26)22(29-17)33-12)31-10-13(8-25)3-6-19(31)28-18/h3-7,9-10,12H,11H2,1-2H3,(H2,26,27)/p+1/t12-/m1/s1 |
InChI-Schlüssel |
MOENETCLMCOREY-GFCCVEGCSA-O |
SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=C(C4=CN=C(C(=N4)O1)N)[N+]5=C(N3)C=CC(=C5)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.